7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole;sulfuric acid
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Overview
Description
7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole;sulfuric acid is a complex organic compound with the molecular formula C7H15NO6S and a molecular weight of 241.262 g/mol . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole;sulfuric acid typically involves the reaction of 2-amino-2-ethyl-1,3-propanediol with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The final step involves the addition of sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions
7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole;sulfuric acid involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog with a similar ring structure but lacking the ethyl and sulfuric acid groups.
Thiazole: Another heterocyclic compound with a sulfur atom in the ring, offering different chemical properties and biological activities.
Uniqueness
7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole;sulfuric acid is unique due to its specific structural features, including the ethyl group and the sulfuric acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
68966-34-7 |
---|---|
Molecular Formula |
C7H15NO6S |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
7a-ethyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole;sulfuric acid |
InChI |
InChI=1S/C7H13NO2.H2O4S/c1-2-7-3-9-5-8(7)6-10-4-7;1-5(2,3)4/h2-6H2,1H3;(H2,1,2,3,4) |
InChI Key |
GTGOCLVBGRFACW-UHFFFAOYSA-N |
SMILES |
CCC12COCN1COC2.OS(=O)(=O)O |
Canonical SMILES |
CCC12COCN1COC2.OS(=O)(=O)O |
68966-34-7 | |
Origin of Product |
United States |
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